molecular formula C24H23BrN2O2S B4070835 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide

2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide

Cat. No.: B4070835
M. Wt: 483.4 g/mol
InChI Key: JDHFOJJLBYEJQK-UHFFFAOYSA-N
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Description

2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C24H23BrN2O2S This compound is characterized by the presence of a bromobenzyl group, a sulfanylacetyl group, and a phenylethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the bromobenzyl precursor. The bromobenzyl group can be introduced through electrophilic aromatic substitution reactions, where bromine is added to a benzyl compound under controlled conditions. The sulfanylacetyl group is then attached via a nucleophilic substitution reaction, where a thiol group reacts with an acetyl halide. Finally, the phenylethylbenzamide moiety is introduced through an amide coupling reaction, where an amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfanylacetyl group can interact with thiol groups in proteins, affecting their function. The phenylethylbenzamide moiety can bind to hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2-chlorobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
  • 2-({[(2-fluorobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
  • 2-({[(2-iodobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide

Uniqueness

2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding interactions with molecular targets. Additionally, the combination of the sulfanylacetyl and phenylethylbenzamide moieties provides a versatile scaffold for further chemical modifications and optimization.

Properties

IUPAC Name

2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O2S/c1-17(18-9-3-2-4-10-18)26-24(29)20-12-6-8-14-22(20)27-23(28)16-30-15-19-11-5-7-13-21(19)25/h2-14,17H,15-16H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHFOJJLBYEJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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